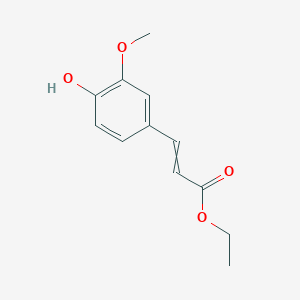

Ethyl 4-hydroxy-3-methoxycinnamate

Descripción general

Descripción

Ethyl 4-hydroxy-3-methoxycinnamate, also known as ethyl ferulate, is an organic compound with the molecular formula C12H14O4. It is an ester derivative of ferulic acid, a naturally occurring phenolic compound found in plant cell walls. Ethyl ferulate is known for its antioxidant properties and is used in various applications, including cosmetics, pharmaceuticals, and food additives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl ferulate can be synthesized through the esterification of ferulic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol, allowing the reaction to proceed efficiently.

Industrial Production Methods

In industrial settings, ethyl ferulate is produced using similar esterification methods but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product. The purity of the final product is ensured through various purification steps, including distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl ferulate undergoes several types of chemical reactions, including:

Oxidation: Ethyl ferulate can be oxidized to form various oxidation products, including quinones and other phenolic derivatives.

Reduction: Reduction of ethyl ferulate can lead to the formation of dihydroferulic acid derivatives.

Substitution: Ethyl ferulate can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and phenolic derivatives.

Reduction: Dihydroferulic acid derivatives.

Substitution: Various substituted ferulate esters.

Aplicaciones Científicas De Investigación

Herbicidal Activity

Overview

Ethyl ferulate has been identified as an effective herbicide, particularly against certain weed species. Research indicates that it exhibits significant inhibitory effects on weeds such as Digitaria sanguinalis, Amaranthus retroflexus, and Setaria viridis.

Case Study

A study conducted in 2015 demonstrated that ethyl ferulate had an IC50 value of 281.53 mg/L against Digitaria sanguinalis, indicating its potential as a selective herbicide with minimal toxicity to non-target crops . The compound was synthesized using a straightforward method involving ferulic acid and dehydrated alcohol, yielding a product with high purity and effectiveness.

Table: Herbicidal Efficacy of Ethyl Ferulate

| Weed Species | IC50 (mg/L) |

|---|---|

| Digitaria sanguinalis | 281.53 |

| Amaranthus retroflexus | 90.13 |

| Setaria viridis | 155.86 |

Cancer Chemoprevention

Overview

Ethyl ferulate has emerged as a promising candidate for cancer chemoprevention, particularly in esophageal squamous cell carcinoma (ESCC). It acts as an mTOR inhibitor, which is crucial for regulating cell growth and proliferation.

Case Study

A study published in 2022 investigated the effects of ethyl ferulate on ESCC progression. The results showed that treatment with ethyl ferulate significantly inhibited the growth of ESCC cells in vitro and reduced tumor growth in patient-derived xenograft models. The compound induced G1 phase cell cycle arrest and modulated the expression of cell cycle regulatory proteins, suggesting its potential role in cancer therapy .

Dermatological Applications

Overview

Ethyl ferulate is also recognized for its protective effects against skin damage caused by reactive oxygen species (ROS). Its antioxidant properties make it a valuable ingredient in skincare formulations.

Case Study

Research highlighted the role of ethyl ferulate in mitigating oxidative stress in skin cells, thereby reducing the risk of skin cancers and other skin diseases associated with ROS-induced damage . Its incorporation into sunscreens has been noted to enhance photoprotection against UV radiation.

Osteoporosis Management

Overview

Recent studies have explored the potential of ethyl ferulate in managing osteoporosis by regulating osteoclastogenesis, the process responsible for bone resorption.

Case Study

A study indicated that ethyl ferulate could attenuate ovariectomy-induced osteoporosis by inhibiting the formation of osteoclasts through modulation of mitogen-activated protein (MAP) signaling pathways . This suggests its application in developing therapeutic strategies for bone health.

Mecanismo De Acción

Ethyl ferulate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival. Molecular targets include enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Comparación Con Compuestos Similares

Ethyl ferulate is similar to other ferulic acid esters, such as methyl ferulate and butyl ferulate. it has unique properties that make it distinct:

Methyl ferulate: Similar antioxidant properties but differs in solubility and volatility.

Butyl ferulate: Has a longer alkyl chain, which affects its hydrophobicity and application in different formulations.

Ethyl ferulate’s balance of hydrophilicity and lipophilicity makes it particularly useful in a wide range of applications, from pharmaceuticals to cosmetics.

Actividad Biológica

Ethyl 4-hydroxy-3-methoxycinnamate, commonly known as ethyl ferulate (FAEE), is an ester derivative of ferulic acid. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and herbicidal properties. This article provides a comprehensive overview of the biological activity associated with FAEE, supported by relevant data and case studies.

FAEE is synthesized from ferulic acid through esterification, which enhances its lipophilicity compared to its parent compound. This increased lipophilicity allows for better cellular penetration and bioavailability, making FAEE a more effective agent in various biological applications.

1. Antioxidant Activity

FAEE exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge reactive oxygen species (ROS). Studies have demonstrated that FAEE can inhibit the generation of ROS in activated neutrophils, showing efficacy comparable to well-known antioxidants like apocynin. The antioxidant capacity of FAEE was evaluated using the Ferric Reducing Antioxidant Power (FRAP) assay, indicating its potential to reduce Fe(III) to Fe(II) effectively .

| Compound | Antioxidant Activity (TEAC) |

|---|---|

| Ferulic Acid | Higher than FAEE |

| Ethyl Ferulate | Significant inhibition of ROS |

2. Anti-Inflammatory Effects

FAEE has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) in LPS-stimulated macrophages, which is crucial for inflammatory responses. Additionally, it reduces the expression of inducible nitric oxide synthase (iNOS), further supporting its role in mitigating inflammation . The compound's anti-inflammatory effects were confirmed through luminol-dependent chemiluminescence assays that measured ROS release from neutrophils.

3. Neuroprotective Properties

Research indicates that FAEE can induce heme oxygenase-1 (HO-1) in neuronal cells, providing protection against oxidative stress and neurodegenerative conditions. This activity is critical as HO-1 plays a protective role in various neurological disorders by reducing oxidative damage . In one study, FAEE protected rat neurons from damage induced by amyloid β peptide, suggesting its potential application in Alzheimer's disease therapy .

4. Herbicidal Activity

FAEE has demonstrated herbicidal properties against several weed species. In a study evaluating its effectiveness, FAEE showed inhibitory effects on weeds such as Digitaria sanguinalis and Amaranthus retroflexus, with an IC50 value of approximately 281.53 mg/L. This suggests that FAEE could serve as an environmentally friendly herbicide with minimal toxicity to non-target crops .

Case Studies

Case Study 1: Neuroprotection Against Oxidative Stress

In a controlled experiment involving rat astrocytes and neurons exposed to oxidative stressors, treatment with FAEE resulted in increased cell viability and reduced markers of oxidative damage. The induction of HO-1 was noted as a key mechanism behind its protective effects.

Case Study 2: Anti-inflammatory Mechanism

A study assessing the effects of FAEE on human peripheral blood neutrophils revealed that pre-treatment with FAEE significantly reduced the production of superoxide anions compared to controls. This effect was linked to the inhibition of NADPH oxidase activity, a critical enzyme in ROS generation during inflammatory responses.

Propiedades

IUPAC Name |

ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJVZXXHKSYELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021502 | |

| Record name | Ethyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4046-02-0 | |

| Record name | Ethyl ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4046-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.